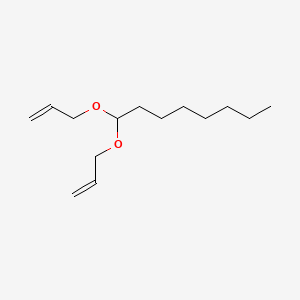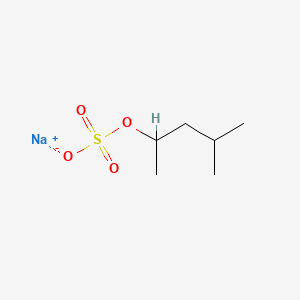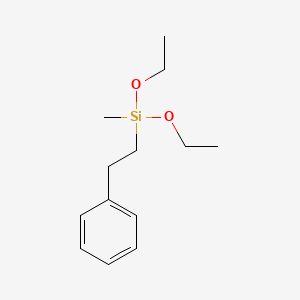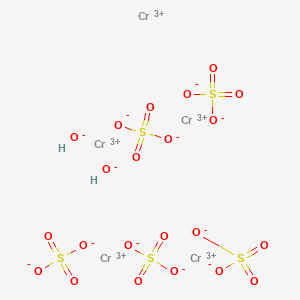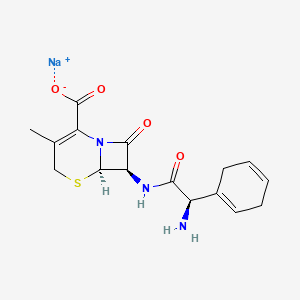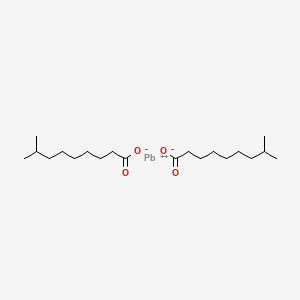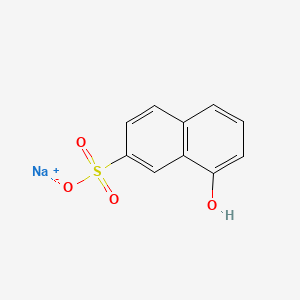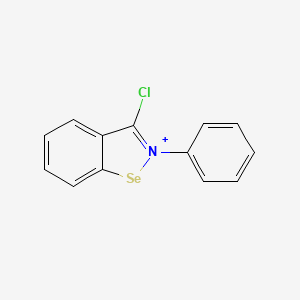
N-(2-Aminoethyl)-N'-isononylethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-N’-isononylethylenediamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two amino groups attached to an ethylene backbone, with one of the amino groups further substituted with an isononyl group. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-isononylethylenediamine typically involves the reaction of ethylenediamine with isononyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of ethylenediamine attacks the carbon atom of isononyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-(2-Aminoethyl)-N’-isononylethylenediamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The raw materials, ethylenediamine and isononyl chloride, are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to maximize the production efficiency.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-N’-isononylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or acyl halides are used as reagents, and the reactions are often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: N-substituted ethylenediamine derivatives.
科学的研究の応用
N-(2-Aminoethyl)-N’-isononylethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and as an additive in lubricants.
作用機序
The mechanism of action of N-(2-Aminoethyl)-N’-isononylethylenediamine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, its ability to act as a nucleophile allows it to participate in various chemical reactions, thereby modulating the activity of target molecules.
類似化合物との比較
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: This compound has a similar ethylenediamine backbone but with different substituents, leading to distinct chemical properties.
N-(2-Aminoethyl)-1-aziridineethanamine: Another ethylenediamine derivative with unique structural features and applications.
Uniqueness
N-(2-Aminoethyl)-N’-isononylethylenediamine is unique due to the presence of the isononyl group, which imparts hydrophobic characteristics and enhances its solubility in organic solvents. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
特性
CAS番号 |
93963-84-9 |
|---|---|
分子式 |
C13H31N3 |
分子量 |
229.41 g/mol |
IUPAC名 |
N'-[2-(7-methyloctylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H31N3/c1-13(2)7-5-3-4-6-9-15-11-12-16-10-8-14/h13,15-16H,3-12,14H2,1-2H3 |
InChIキー |
KQBAHCLSWALRSC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCNCCNCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



